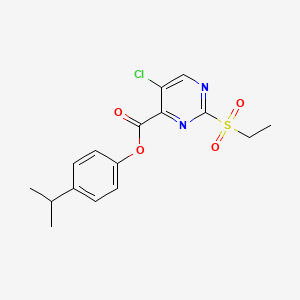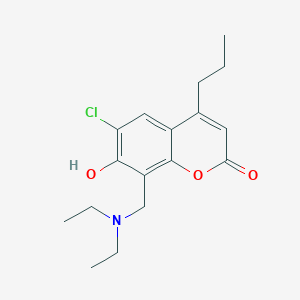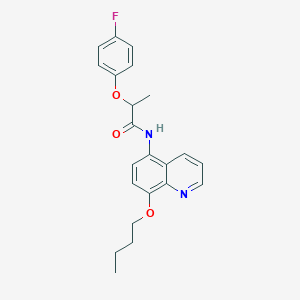![molecular formula C20H16ClN3O2S B11318941 3-chloro-6-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11318941.png)
3-chloro-6-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-6-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide is an organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, substituted with a chloro group at position 3, a methyl group at position 6, and a carboxamide group at position 2 The carboxamide group is further substituted with a 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of Substituents: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzothiophene derivative with an appropriate amine.
Attachment of the Oxadiazole Moiety: The final step involves the formation of the oxadiazole ring and its attachment to the carboxamide group through a coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-6-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various substituted benzothiophene derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly for its activity against certain diseases or conditions.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound may be used as a tool to study various biological processes and pathways.
Mécanisme D'action
The mechanism of action of 3-chloro-6-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-6-methyl-1-benzothiophene-2-carboxamide: Lacks the oxadiazole moiety.
6-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide: Lacks the chloro group.
3-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide: Lacks the methyl group.
Uniqueness
The presence of both the chloro and methyl groups, along with the oxadiazole moiety, makes 3-chloro-6-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide unique. These substituents may confer specific properties, such as enhanced biological activity or improved material characteristics, that are not present in similar compounds.
Propriétés
Formule moléculaire |
C20H16ClN3O2S |
|---|---|
Poids moléculaire |
397.9 g/mol |
Nom IUPAC |
3-chloro-6-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H16ClN3O2S/c1-12-7-8-14-15(11-12)27-18(17(14)21)20(25)22-10-9-16-23-19(24-26-16)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,22,25) |
Clé InChI |
RZLYYABZEFKBQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCC3=NC(=NO3)C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methyl-1H-benzimidazol-5-yl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318858.png)
![2-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11318860.png)
![N-Ethyl-4-methyl-6-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-2-amine](/img/structure/B11318863.png)
![2-(2,3-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B11318882.png)

![4-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11318892.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)(pyridin-2-ylamino)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B11318893.png)
![3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11318905.png)


![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11318933.png)
![1-(4-fluorophenyl)-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]ethanone](/img/structure/B11318934.png)

![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11318948.png)
